molecular formula C6H6F3N5 B1482899 4-(azidomethyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole CAS No. 2098077-81-5

4-(azidomethyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole

Cat. No. B1482899
CAS RN: 2098077-81-5
M. Wt: 205.14 g/mol
InChI Key: LBWAJWPZPBJYDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trifluoromethylpyridines (TFMP) and trifluoromethylbenzenes are classes of compounds that contain a trifluoromethyl (-CF3) group . They are important ingredients for the development of many agrochemical and pharmaceutical compounds .


Synthesis Analysis

The synthesis of trifluoromethylpyridines and its derivatives generally involves two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, and the other relies on the assembly of pyridine from a trifluoromethyl-containing building block .


Molecular Structure Analysis

The trifluoromethyl group is a functional group that has the formula -CF3. The naming of this group is derived from the methyl group (which has the formula -CH3), by replacing each hydrogen atom by a fluorine atom .


Chemical Reactions Analysis

Trifluoromethylpyridines and its intermediates are key structural ingredients for the development of many agrochemical and pharmaceutical compounds. The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .


Physical And Chemical Properties Analysis

The trifluoromethyl group has significant electronegativity, often described as being intermediate between the electronegativities of fluorine and chlorine . This group can influence the physical and chemical properties of the compounds it is part of .

Scientific Research Applications

Pharmaceuticals: Antifungal Applications

The trifluoromethyl group is known for its significance in medicinal chemistry, particularly in antifungal agents. Compounds like 4-(azidomethyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole can be utilized in the synthesis of potential antimycotic agents. These agents are tested against a range of fungal strains to determine their efficacy. The presence of the trifluoromethyl group can enhance the biological activity of these compounds, making them potent candidates for new antifungal drugs .

Organic Synthesis: Building Blocks

This compound serves as an important intermediate in organic synthesis. Its unique structure allows it to be a precursor for various organic reactions, leading to the creation of a diverse array of organic compounds. Its azidomethyl group, in particular, can undergo click chemistry reactions, which are widely used in synthesizing complex molecules .

Drug Development: Pharmacophore Enhancement

The trifluoromethyl group is a common pharmacophore in drug design due to its lipophilicity and ability to form strong hydrogen bonds. Incorporating this group into a drug molecule can significantly alter its pharmacokinetic and pharmacodynamic properties, potentially leading to improved efficacy and selectivity .

Agrochemicals: Pesticide Synthesis

Compounds with a trifluoromethyl group are often used in the development of agrochemicals, including pesticides. The unique properties of the trifluoromethyl group can contribute to the stability and effectiveness of pesticides, providing protection against a wide range of agricultural pests .

Mechanism of Action

While the mechanism of action for the specific compound “4-(azidomethyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole” is not available, compounds with trifluoromethyl groups are often used in pharmaceuticals and exhibit various biological activities .

Safety and Hazards

While specific safety data for “4-(azidomethyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole” is not available, compounds with trifluoromethyl groups can pose various hazards. For example, they can be combustible, cause severe skin burns and eye damage, and be very toxic to aquatic life with long-lasting effects .

Future Directions

The demand for trifluoromethylpyridines and its derivatives has been increasing steadily in the last 30 years. It is expected that many novel applications of TFMP will be discovered in the future .

properties

IUPAC Name

4-(azidomethyl)-1-methyl-3-(trifluoromethyl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6F3N5/c1-14-3-4(2-11-13-10)5(12-14)6(7,8)9/h3H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBWAJWPZPBJYDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C(F)(F)F)CN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6F3N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(azidomethyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(azidomethyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole
Reactant of Route 2
Reactant of Route 2
4-(azidomethyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole
Reactant of Route 3
4-(azidomethyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole
Reactant of Route 4
Reactant of Route 4
4-(azidomethyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole
Reactant of Route 5
Reactant of Route 5
4-(azidomethyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole
Reactant of Route 6
4-(azidomethyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.